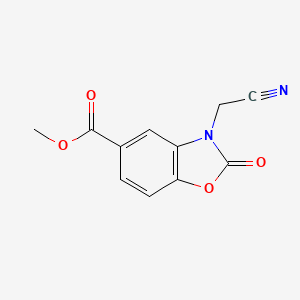
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate
Descripción general
Descripción
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a useful research compound. Its molecular formula is C11H8N2O4 and its molecular weight is 232.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(cyanomethyl)-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylate is a compound of significant interest in pharmacological research due to its diverse biological activities. This article outlines its chemical properties, biological activity, research findings, and potential applications.
- IUPAC Name : Methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate
- Molecular Formula : C11H8N2O4
- Molecular Weight : 232.19 g/mol
- CAS Number : 1211502-70-3
The compound features a benzoxazole ring, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example:
These findings suggest that the compound may interfere with cellular processes critical for cancer cell survival.
The proposed mechanism involves the inhibition of key signaling pathways associated with cancer progression. Specifically, the compound is believed to affect the expression of proteins involved in cell cycle regulation and apoptosis. In vitro assays have demonstrated that high concentrations of the compound can lead to significant inhibition of tumor cell proliferation.
Calcium Channel Blocker Activity
This compound is also being investigated for its potential as a calcium channel blocker. This activity is crucial for developing treatments for cardiovascular diseases. Preliminary studies indicate that derivatives synthesized from this compound show promise in modulating calcium ion influx in cardiac cells, which can help manage conditions like hypertension and arrhythmias.
Synthesis and Evaluation
Research has synthesized various derivatives based on this compound to evaluate their biological activities. For instance:
- Synthesis Method : Activated alkynes were reacted with structurally similar compounds to create new pyrrole derivatives.
- Biological Evaluation : These derivatives were tested for toxicity and biological efficacy, revealing low acute toxicity and promising pharmacological profiles.
Inhibitory Effects on Bacterial Secretion Systems
Another area of research focuses on the compound's inhibitory effects on bacterial secretion systems. In studies assessing the Type III secretion system (T3SS), this compound showed significant inhibition at concentrations around 50 μM . This suggests potential applications in developing antimicrobial agents.
Propiedades
IUPAC Name |
methyl 3-(cyanomethyl)-2-oxo-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4/c1-16-10(14)7-2-3-9-8(6-7)13(5-4-12)11(15)17-9/h2-3,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPPDFMRRGSJBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)N2CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















